ethyl 5-amino-1-{5-[(3,4-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
CAS No.: 1185043-78-0
Cat. No.: VC5769352
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185043-78-0 |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.42 |
| IUPAC Name | ethyl 5-amino-1-[5-[(3,4-dimethylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C20H21N5O3/c1-4-28-20(27)16-11-23-25(18(16)21)17-8-6-14(10-22-17)19(26)24-15-7-5-12(2)13(3)9-15/h5-11H,4,21H2,1-3H3,(H,24,26) |
| Standard InChI Key | XPEHWBXKCNEOLJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)N |
Introduction
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol reflux | Solvent for cyclocondensation |
| 2 | Controlled temperature | Optimize yield and selectivity |
| 3 | Purification via recrystallization | Achieve >98% purity |
Structural Characteristics
Molecular Architecture
The compound’s structure comprises:
-
Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms.
-
Pyridin-2-Yl Substituent: Attached at position 1 of the pyrazole ring, contributing aromaticity and electronic effects.
-
3,4-Dimethylphenyl Carbamoyl Group: Linked to position 5 of the pyrazole, introducing steric bulk and hydrogen-bonding capacity .
Key Structural Features:
| Feature | Description |
|---|---|
| Conjugation | Extensive π-system involving pyrazole, pyridine, and phenyl rings |
| Hydrogen Bonding | Amino group (NH₂) and carbamoyl oxygen (C=O) act as donors/acceptors |
| Steric Effects | 3,4-Dimethylphenyl group increases lipophilicity and molecular volume |
Crystallographic Data
While no direct crystal structure data exists for this compound, related pyrazole derivatives (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) exhibit:
Chemical Reactivity
The compound undergoes reactions typical of pyrazole derivatives:
Oxidation
-
Conditions: Oxidizing agents (e.g., mCPBA, H₂O₂) may oxidize the pyrazole ring or methyl groups.
-
Outcomes: Formation of quinone-like structures or demethylation.
Nucleophilic Substitution
-
Pyridin-2-Yl Group: Susceptible to electrophilic substitution at C-5 of the pyridine ring.
-
Carbamoyl Group: Hydrolysis under acidic/basic conditions yields urea derivatives .
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | mCPBA | Oxidized pyrazole derivatives |
| Hydrolysis | NaOH/H₂O | Ethyl 5-amino-1-{5-carbamoylpyridin-2-yl}-1H-pyrazole-4-carboxylate |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.3 (t, ethyl CH₃), 4.3 (q, ethyl CH₂), 7.6–8.8 (aromatic H) |
| IR | 3385 cm⁻¹ (NH₂), 1713 cm⁻¹ (C=O) |
| MS | [M+H]⁺ at m/z 380.4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume